TM-25659

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

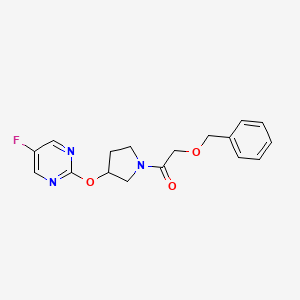

TM-25659 est un modulateur du coactivateur transcriptionnel avec motif de liaison PDZ (TAZ). Il est connu pour ses activités anti-ostéoporotique et anti-obésité . This compound améliore la localisation nucléaire de TAZ et atténue la différenciation des adipocytes médiée par le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) .

Mécanisme D'action

Target of Action

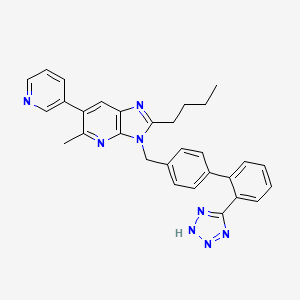

TM-25659, also known as 2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine or 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-5-methyl-6-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, primarily targets the transcriptional co-activator with PDZ-binding motif (TAZ) . TAZ plays a crucial role in regulating cell differentiation, proliferation, and development .

Mode of Action

This compound enhances the nuclear localization of TAZ in a dose-dependent manner without affecting the total amount of TAZ . This interaction with TAZ leads to changes in cell differentiation .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses peroxisome proliferator-activated receptor gamma (PPARγ)-dependent adipocyte differentiation and enhances Runt-related transcription factor 2 (RUNX2)-induced osteoblast differentiation . Additionally, this compound increases fibroblast growth factor 21 (FGF21) levels, which decreases insulin resistance and inflammation in skeletal muscle via general control nonderepressible 2 (GCN2) pathways .

Pharmacokinetics

This compound is an orally bioavailable compound . It has desirable pharmacokinetic properties with a half-life (t1/2) of 9.85 hours . The compound is soluble in DMSO .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It reduces PPARγ levels in differentiated adipocytes and acts as a suppressor of PPARγ-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation and mineralization in a dose-dependent manner . Furthermore, this compound reduces weight gain in ob/ob mice and attenuates bone loss in ovariectomized mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment . .

Analyse Biochimique

Biochemical Properties

TM-25659 enhances the nuclear localization of TAZ without affecting the total amount of TAZ in pluripotent C3H10T1/2 cells . It does not affect Ser89 phosphorylation in TAZ, but reduces tyrosine phosphorylation . This modulation of TAZ by this compound plays a crucial role in various biochemical reactions .

Cellular Effects

This compound has been shown to reduce PPARg levels in differentiated adipocytes and acts as a suppressor of PPARg-dependent adipocyte differentiation . It also enhances RUNX2-induced osteoblast differentiation of C3H10T1/2 cells and mineralization in a dose-dependent manner .

Molecular Mechanism

This compound promotes TAZ phosphorylation and nuclear translocation . It potentiates the assembly of the TAZ-Runx2 complex, which is then recruited to the promoter of osteocalcin, enhancing its transcription .

Temporal Effects in Laboratory Settings

This compound has shown desirable pharmacokinetic properties with a half-life (t 1/2) of 9.85 hours

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce weight gain in ob/ob mice at a dosage of 50 mg/kg . It also attenuates bone loss in ovariectomized mice .

Metabolic Pathways

It is known to interact with the transcriptional co-activator TAZ, which plays a key role in various metabolic processes .

Transport and Distribution

It is known to enhance the nuclear localization of TAZ .

Subcellular Localization

This compound promotes the nuclear translocation of TAZ . This suggests that its primary subcellular localization is in the nucleus, where it interacts with TAZ to modulate gene expression .

Analyse Des Réactions Chimiques

TM-25659 subit plusieurs types de réactions chimiques :

Oxydation et réduction : This compound n'affecte pas la quantité totale de TAZ dans les cellules pluripotentes C3H10T1/2 mais réduit la phosphorylation de la tyrosine.

Substitution : This compound améliore la localisation nucléaire de TAZ de manière dose-dépendante.

Réactifs et conditions communs : Le composé est soluble dans le diméthylsulfoxyde (DMSO) à des concentrations allant jusqu'à 50 mg/mL.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme modulateur du coactivateur transcriptionnel avec motif de liaison PDZ (TAZ).

Biologie : This compound améliore l'expression des gènes ostéogéniques et augmente la différenciation des ostéoblastes.

Mécanisme d'action

This compound améliore la localisation nucléaire de TAZ de manière dose-dépendante sans affecter la quantité totale de TAZ dans les cellules pluripotentes C3H10T1/2 . Il réduit les niveaux de PPARγ dans les adipocytes différenciés et agit comme un suppresseur de la différenciation des adipocytes dépendante de PPARγ . This compound améliore également la différenciation et la minéralisation des ostéoblastes induites par RUNX2 de manière dose-dépendante .

Applications De Recherche Scientifique

TM-25659 has a wide range of scientific research applications:

Chemistry: It is used as a modulator of transcriptional co-activator with PDZ-binding motif (TAZ).

Biology: This compound enhances osteogenic gene expression and increases osteoblast differentiation.

Industry: This compound is used in the development of bioactive compound libraries for drug discovery.

Comparaison Avec Des Composés Similaires

TM-25659 est unique dans sa capacité à moduler l'activité de TAZ. Les composés similaires comprennent :

- Épicatéchine gallate

- Phorbakétal A

- IBS008738

- Kaempférol

- Éthacridine

Ces composés agissent également comme des activateurs de TAZ et génèrent des effets biologiques correspondants médiés par TAZ dans divers types de cellules .

Méthodes De Préparation

La synthèse du TM-25659 implique la préparation d'un dérivé d'imidazol- [4,5-b]pyridine perméable aux cellules et biodisponible par voie orale . Les voies de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Il est connu que le this compound est produit sous forme solide, généralement de couleur blanche à blanc cassé .

Propriétés

IUPAC Name |

2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOQNLYGMQJUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2724338.png)

![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B2724350.png)

![3-cyclopentyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2724353.png)

![5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2724357.png)